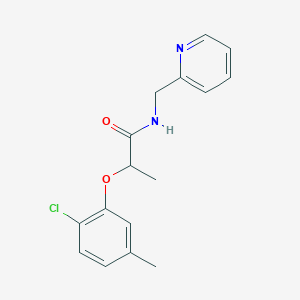![molecular formula C16H17N3O3 B4431801 5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4431801.png)
5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-isoxazolecarboxamide
Descripción general
Descripción
5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-isoxazolecarboxamide, commonly referred to as PCC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PCC is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This interaction is essential for the survival and proliferation of cancer cells, making PCC a promising candidate for cancer treatment.
Mecanismo De Acción
PCC exerts its anticancer effects by inhibiting the interaction between c-Myc and Max. The c-Myc protein is a transcription factor that regulates the expression of genes involved in cell growth, proliferation, and differentiation. In cancer cells, c-Myc is often overexpressed, leading to uncontrolled cell growth and proliferation. PCC binds to the Max protein, preventing its interaction with c-Myc and thereby inhibiting the transcriptional activity of c-Myc.
Biochemical and Physiological Effects
PCC has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the interaction between c-Myc and Max, PCC has been shown to downregulate the expression of genes involved in cell cycle progression and DNA replication. PCC also induces the expression of genes involved in apoptosis, leading to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PCC for lab experiments is its specificity for the c-Myc/Max interaction. This specificity allows for targeted inhibition of c-Myc activity, without affecting other cellular processes. However, PCC has limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential directions for future research on PCC. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another potential direction is the investigation of PCC in combination with other anticancer agents, to determine whether it can enhance the efficacy of existing treatments. Additionally, PCC may have potential applications in other diseases where c-Myc is overexpressed, such as neuroblastoma and Burkitt's lymphoma.
Aplicaciones Científicas De Investigación
PCC has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, PCC has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and lung cancer. PCC has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Propiedades
IUPAC Name |
5-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-10-14(18-22-11)15(20)17-13-6-4-12(5-7-13)16(21)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXWNYIADDDHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4431753.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4431761.png)
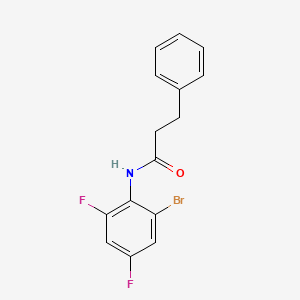
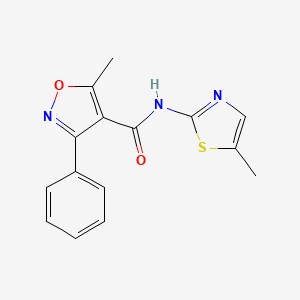
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4431778.png)
![4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4431779.png)
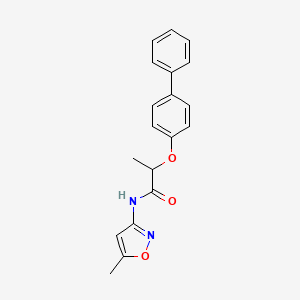

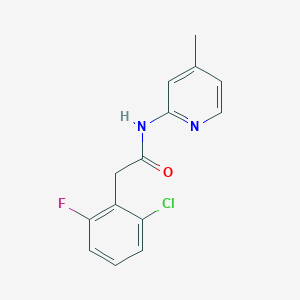
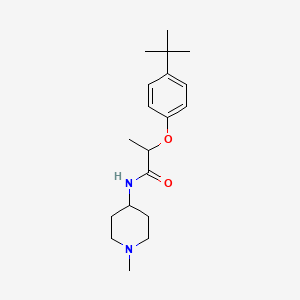
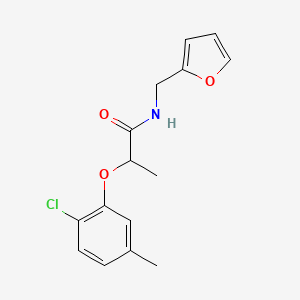
![N-(sec-butyl)-4-{5-[(2-methylbenzoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4431802.png)
